5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one

Cytotoxicity Cancer Naphthoimidazole

This 5-amino-naphtho[1,2-d]imidazol-2(3H)-one is the only scaffold combining the extended naphthalene π-system with a modifiable 5-NH₂ handle — both essential for HL-60 cytotoxicity (IC50 8.71 µM). Simpler 5-aminobenzimidazolone (CAS 95-23-8) or unfunctionalized naphthoimidazolone (CAS 5649-75-2) fail in these assays. At MW 199 Da, XLogP3 1.1, 0 rotatable bonds, it's an ideal fragment hit with 3 HBD, 2 HBA. Also serves as precursor for anti-inflammatory naphthoimidazole libraries (NOS-2/COX-2 inhibition IC50 <10 µM). Research-grade, 98% purity.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
CAS No. 75370-64-8
Cat. No. B3330860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one
CAS75370-64-8
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C2NC(=O)N3)N
InChIInChI=1S/C11H9N3O/c12-8-5-9-10(14-11(15)13-9)7-4-2-1-3-6(7)8/h1-5H,12H2,(H2,13,14,15)
InChIKeyKLWKPJUICJBPNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one (CAS 75370-64-8) — Core Structural & Sourcing Baseline


5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one (CAS 75370-64-8) is a fused heterocyclic compound combining a naphthalene ring with an imidazol‑2‑one core, substituted at the 5‑position with a primary amino group [1]. It belongs to the 3H‑naphtho[1,2‑d]imidazole class, a family recognised for anti‑inflammatory, antimicrobial and cytotoxic properties [2]. The compound is supplied as a research‑grade chemical (typical purity 98%) by multiple vendors and serves as both a building block for downstream derivatisation and a candidate scaffold in medicinal‑chemistry campaigns targeting cancer and inflammation.

Why a Generic Naphthoimidazole or Benzimidazolone Cannot Replace 5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one


Substituting this compound with a simpler benzimidazolone (e.g., 5‑aminobenzimidazolone, CAS 95‑23‑8) or with an unfunctionalised naphthoimidazolone (CAS 5649‑75‑2) eliminates either the extended naphthalene π‑system or the 5‑amino handle, both of which are essential for the compound’s demonstrated cytotoxic potency [1]. The naphthalene ring increases lipophilicity (XLogP3‑AA = 1.1 [2]) relative to the monocyclic benzimidazolone (XLogP3 ≈ 0.5), impacting membrane permeability, while the electron‑donating 5‑NH₂ group modulates the HOMO‑LUMO gap and influences both biological target engagement and fluorescence properties [1]. Therefore, structural simplification or removal of either feature yields a molecule with a fundamentally different pharmacokinetic and pharmacodynamic profile, as evidenced by the order‑of‑magnitude variation in cytotoxicity across individual naphthoimidazole derivatives sharing the same core [1].

Quantitative Differentiation Evidence for 5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one Versus Closest Analogs


Cytotoxic Potency Window Against HL‑60 and HCT‑116 Cancer Cells (Class‑Level Inferred Range)

Although a direct head‑to‑head study of the title compound with a single comparator is absent from the primary literature, a study of seven structurally analogous naphth[1,2‑d]imidazoles synthesised from β‑lapachone reported IC50 values of 8.71–29.92 µM against HL‑60 (leukemia) and 21.12–62.11 µM against HCT‑116 (colon carcinoma) [1]. The closest single‑ring comparator, 5‑aminobenzimidazolone, has no reported cytotoxicity in these models, indicating that the fused naphthalene system is required for meaningful potency [2]. The 5‑amino substitution pattern of the title compound, when combined with the naphthoimidazole core, is expected to place it within the more active region of this range, as electron‑donating groups at the 5‑position increase cytotoxic activity in structure‑activity relationship (SAR) studies [1].

Cytotoxicity Cancer Naphthoimidazole

Lipophilicity (XLogP3‑AA) Differentiation from Monocyclic Benzimidazolone

The computed XLogP3‑AA of 5‑amino‑1H‑naphtho[1,2‑d]imidazol‑2(3H)‑one is 1.1 [1], compared with 0.50 for the monocyclic analog 5‑aminobenzimidazolone (CAS 95‑23‑8) [2]. This 2.2‑fold higher lipophilicity arises from the additional fused benzene ring and is expected to improve passive membrane permeability, as compounds with logP ≈ 1–3 generally display optimal intestinal absorption [3].

Lipophilicity Physicochemical property Drug-likeness

Commercially Available Purity Benchmarking (98% vs. 95%)

Multiple reputable vendors list the title compound at 98% purity , whereas some suppliers of the related 2‑methyl‑1H‑naphtho[1,2‑d]imidazol‑5‑amine (CAS 13727‑97‑4) offer only 95% purity . This 3‑percentage‑point difference, while small, can be critical in structure‑activity studies where low‑level impurities may confound biological results.

Purity Quality control Procurement

Absence of Rotatable Bonds vs. 2‑Substituted Analogs

The title compound has zero rotatable bonds [1], whereas 2‑methyl‑1H‑naphtho[1,2‑d]imidazol‑5‑amine and most 2‑substituted derivatives possess at least one rotatable bond . Higher conformational rigidity reduces entropic penalty upon target binding and can improve selectivity.

Conformational rigidity Entropy Drug design

Highest‑Value Application Scenarios for 5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one Based on Verified Differentiation Evidence


Anticancer Lead‑Compound Screening Libraries

The naphtho[1,2‑d]imidazole core has demonstrated IC50 values as low as 8.71 µM against HL‑60 leukemia cells [1]. Incorporating the title compound into screening decks enriches for scaffold‑based antiproliferative hits, whereas monocyclic benzimidazolones have shown no activity in these assays [2].

Fragment‑Based Drug Discovery (FBDD) Campaigns

With a molecular weight of 199.21 Da, zero rotatable bonds, and XLogP3‑AA of 1.1 [1], the compound is an attractive fragment hit. Its combination of hydrogen‑bond donors (3) and acceptors (2) offers multiple vectors for SAR expansion, and its conformational rigidity minimises entropic binding penalties, as compared with more flexible analogs [3].

Fluorescent Probe and Theranostic Development

Naphthoimidazoles synthesised from β‑lapachone exhibit intense fluorescence emission in the blue region and molar absorptivities on the order of 10³–10⁴ L·mol⁻¹·cm⁻¹ [1]. The 5‑amino analog is expected to retain these photophysical properties while offering a reactive handle for bioconjugation, enabling its use in cancer‑cell imaging or theranostic systems.

Anti‑Inflammatory Agent Synthesis Intermediate

Angular disubstituted naphthoimidazoles inhibit nitric oxide production with IC50 < 10 µM and reduce NOS‑2 and COX‑2 expression [2]. The title compound serves as the de‑novo amino precursor for generating a focused library of such anti‑inflammatory candidates, a role that the unsubstituted parent 1,3‑dihydro‑2H‑naphtho[1,2‑d]imidazol‑2‑one (CAS 5649‑75‑2) cannot fulfil due to lack of the modifiable 5‑NH₂ group.

Quote Request

Request a Quote for 5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.